1,1'-(2-Phenylethene-1,1-diyl)bis(4-methylbenzene)
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Overview
Description
Alpha-p-Tolyl-4-methylstilbene is a derivative of stilbene, a compound characterized by a 1,2-diphenylethylene structure Stilbenes are known for their diverse biological activities and are commonly found in various plant species
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-p-Tolyl-4-methylstilbene can be synthesized through several methods, including:
Aldol-type condensation: This method involves the reaction of benzaldehyde derivatives with acetophenone derivatives under basic conditions to form the stilbene structure.
Wittig-Horner reaction: This reaction involves the use of phosphonium ylides and carbonyl compounds to form the desired stilbene.
Heck reaction: This palladium-catalyzed coupling reaction between aryl halides and alkenes is another common method for synthesizing stilbene derivatives.
Industrial Production Methods
Industrial production of alpha-p-Tolyl-4-methylstilbene typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The Heck reaction, in particular, is favored due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Alpha-p-Tolyl-4-methylstilbene undergoes various chemical reactions, including:
Reduction: Hydrogenation of the double bond in stilbene can be achieved using catalysts like palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in dichloromethane.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas
Major Products Formed
Oxidation: Stilbene oxide.
Reduction: 1,2-Diphenylethane.
Substitution: Halogenated stilbene derivatives
Scientific Research Applications
Alpha-p-Tolyl-4-methylstilbene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-p-Tolyl-4-methylstilbene involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell membranes and inhibits essential enzymes.
Anticancer Activity: Induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt pathway.
Fluorescence: Exhibits strong fluorescence due to its conjugated double bond system, making it useful in imaging applications.
Comparison with Similar Compounds
Alpha-p-Tolyl-4-methylstilbene can be compared with other stilbene derivatives such as:
Resveratrol: Known for its antioxidant and anti-inflammatory properties.
Pterostilbene: Similar to resveratrol but with better bioavailability.
Combretastatin A-4: A potent anticancer agent with a different mechanism of action.
Uniqueness
Alpha-p-Tolyl-4-methylstilbene stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its fluorescence and potential therapeutic applications make it a compound of significant interest in various research fields .
Properties
CAS No. |
61080-12-4 |
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Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-methyl-4-[1-(4-methylphenyl)-2-phenylethenyl]benzene |
InChI |
InChI=1S/C22H20/c1-17-8-12-20(13-9-17)22(16-19-6-4-3-5-7-19)21-14-10-18(2)11-15-21/h3-16H,1-2H3 |
InChI Key |
UOJNHDXZHMZVBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=CC=C2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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